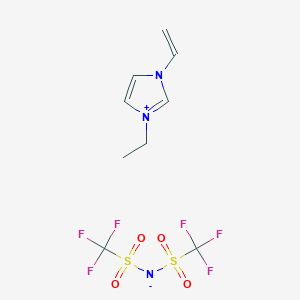

3-エチル-1-ビニルイミダゾリウム ビス(トリフルオロメタンスルホニル)イミド

概要

説明

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . It is colorless to almost colorless clear liquid . The molecular formula is C9H11F6N3O4S2 and the molecular weight is 403.31 .

Synthesis Analysis

The synthesis of similar ionic liquids often involves a polymerization route, such as the polymerization of 1-vinylimidazolium with subsequent anion exchange .Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide has been analyzed using density functional theory (DFT) and molecular dynamics based on classical force field .Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . It has a melting point of 18°C , a specific gravity of 1.52 , and a refractive index of 1.44 .科学的研究の応用

水処理

3E1V-TFSIは、水から有機染料や重金属イオンを分離する可能性を示す、疎水性ポリ(イオン液体)の合成に使用されてきました 。この化合物は、メチレンブルーやクロムイオン[Cr(VI)]などの汚染物質を吸着できるポリマーを形成できるため、水浄化プロセスに役立ちます。

エネルギー貯蔵

エネルギー貯蔵の分野では、3E1V-TFSIはリチウム/ナトリウムイオン電池の電解質としての可能性が研究されています 。その高いイオン伝導率と熱安定性は、高性能電池に適した重要な特性です。

太陽電池

この化合物は、準固体染料増感太陽電池(DSSC)のポリ(イオン液体)電解質を作成するためにも使用されています。これらの電解質は、揮発性有機溶媒なしで合成されており、DSSCの効率と安定性に貢献しています。

ポリマー合成

3E1V-TFSIは、伝導率が向上した、明確に定義されたイミダゾリウム系ポリ(イオン液体)の重合におけるモノマーです 。これらのポリマーは、エレクトロニクスや材料科学など、さまざまな分野での潜在的な用途が期待されています。

触媒作用

3E1V-TFSIから誘導されたものなど、イオン液体は、その独自の溶媒特性と遷移状態を安定させる能力により、さまざまな化学反応で触媒として作用することが知られています .

作用機序

Target of Action

It serves as a solvent and electrolyte in electrochemical synthesis, energy storage, and sensing .

Mode of Action

As an ionic liquid, 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide interacts with its targets by facilitating the conduction of ions. This property is crucial in electrochemical applications, where it promotes various chemical reactions .

Biochemical Pathways

It plays a significant role in the pathways of electrochemical reactions by acting as a medium for ion conduction .

Result of Action

In electrochemical applications, its use can lead to the successful conduction of ions, facilitating various chemical reactions .

Action Environment

The action, efficacy, and stability of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, it should be stored under inert gas and away from moisture .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes, thereby influencing their activity. For instance, it can interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide on cells are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide can impact gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes .

Molecular Mechanism

At the molecular level, 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it can inhibit the activity of proteases by binding to their active sites. Additionally, 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide can induce changes in gene expression by interacting with DNA and RNA molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide can have lasting effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell growth. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Studies have shown that there is a threshold dose beyond which the adverse effects become significant .

Metabolic Pathways

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. This interaction can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide can affect the activity of coenzymes, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production .

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-ethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.C2F6NO4S2/c1-3-8-5-6-9(4-2)7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGRLSLTNVNMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

204854-22-8 | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-ethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204854-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319476-28-3 | |

| Record name | 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Poly(3-ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide) interact with methyl blue and chromium ions to facilitate their removal from water?

A1: The hydrophobic nature of Poly(3-ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide) (PVI-TFSI) plays a key role in its interaction with both methyl blue and chromium ions. The research indicates that the adsorption mechanism for both substances follows the Langmuir adsorption model []. This suggests that adsorption occurs at specific homogeneous sites on the PVI-TFSI surface. While the exact nature of these interactions requires further investigation, it's plausible that a combination of electrostatic and hydrophobic interactions contributes to the adsorption process. The imidazolium cations and bis(trifluoromethanesulfonyl)imide anions within PVI-TFSI likely interact with the charged groups present in both methyl blue (a cationic dye) and chromium ions. Additionally, the hydrophobic backbone of PVI-TFSI could interact favorably with the aromatic rings of methyl blue, further enhancing its adsorption.

Q2: What are the reported adsorption capacities of Poly(3-ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide) for methyl blue and chromium ions, and what does this suggest about its potential for water treatment?

A2: The research reports a maximum adsorption capacity of 476.2 mg/g for methyl blue and 17.9 mg/g for chromium ions (Cr(VI)) with PVI-TFSI []. These values highlight the material's potential for effectively removing both organic dyes and heavy metal ions from contaminated water. The significantly higher adsorption capacity for methyl blue compared to chromium ions could be attributed to the aforementioned hydrophobic interactions between PVI-TFSI and the dye molecule. This difference in adsorption capacities emphasizes the importance of considering the specific contaminants and their properties when designing water treatment strategies using materials like PVI-TFSI.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)

![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)

![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)